![molecular formula C8H10N4O2 B15272950 6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of microwave irradiation allows for shorter reaction times and higher yields, making it suitable for large-scale production. Additionally, the method’s eco-friendly nature aligns with sustainable industrial practices.
化学反応の分析
Types of Reactions
6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
科学的研究の応用
6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in inflammation and viral replication.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole and pyrimidine rings but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and anticancer activities similar to 6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its unique reactivity and potential therapeutic applications.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
6-methoxy-2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H10N4O2/c1-4-6(14-3)7(13)10-8-9-5(2)11-12(4)8/h1-3H3,(H,9,10,11,13) |
InChIキー |
LWDXCNTZCKISHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC2=NC(=NN12)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
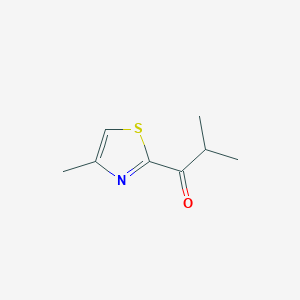
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
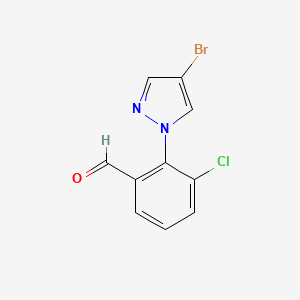
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
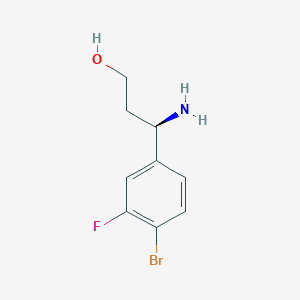

![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)
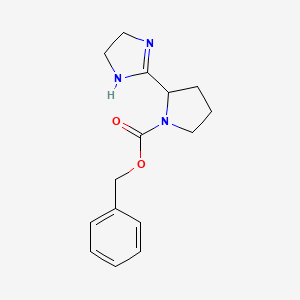
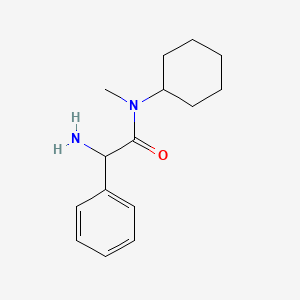
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)

